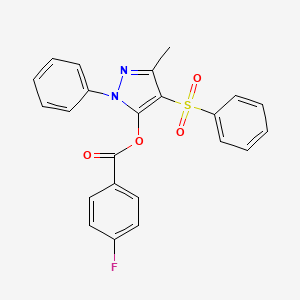

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O4S/c1-16-21(31(28,29)20-10-6-3-7-11-20)22(26(25-16)19-8-4-2-5-9-19)30-23(27)17-12-14-18(24)15-13-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIDVZMQIBSYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Methylation and Phenylation: Methyl and phenyl groups are introduced via alkylation and arylation reactions, respectively, using reagents like methyl iodide and phenylboronic acid.

Attachment of the Fluorobenzoate Group: The final step involves esterification reactions to attach the 4-fluorobenzoate group using reagents like 4-fluorobenzoic acid and coupling agents such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or benzoates.

Scientific Research Applications

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to exert biological effects.

Altering Cellular Processes: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole: Lacks the fluorobenzoate group.

4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate: Lacks the methyl and phenyl groups.

1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate: Lacks the methyl group.

Uniqueness

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the fluorobenzoate group enhances its reactivity and potential biological activity compared to similar compounds.

Biological Activity

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 328.38 g/mol

- CAS Number : 374632-71-0

This compound features a pyrazole ring substituted with a benzenesulfonyl group and a fluorobenzoate moiety, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The MTT assay has been utilized to evaluate the cytotoxic effects of these compounds on different cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(benzenesulfonyl)-3-methyl... | MCF-7 | TBD | Apoptosis induction |

| Similar Pyrazole Derivative | A549 | TBD | Cell cycle arrest |

| Indazole-based Compound | HeLa | TBD | Inhibition of mitotic spindle formation |

Anti-inflammatory Activity

Pyrazolone derivatives have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vivo studies in animal models have demonstrated that these compounds can reduce inflammation markers significantly.

Table 2: Anti-inflammatory Activity Data

| Compound | Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|---|

| 4-(benzenesulfonyl)-3-methyl... | Carrageenan-induced paw edema | 50 | 65% |

| Similar Pyrazolone Derivative | Adjuvant arthritis model | 100 | 70% |

The biological activity of This compound is likely mediated through several pathways:

- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit kinases involved in cancer progression.

- Regulation of Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins may play a role in inducing apoptosis.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling and reduction in the expression of inflammatory mediators.

Case Studies and Research Findings

A notable study evaluated the anticancer effects of various pyrazole derivatives, including those structurally related to our compound. The findings suggested that the introduction of electron-withdrawing groups (e.g., fluorine) enhanced the potency against cancer cells.

Another investigation focused on the anti-inflammatory properties using a rat model, where the compound significantly reduced paw edema in response to inflammatory stimuli.

Q & A

Q. Q1. What synthetic strategies are commonly employed for synthesizing pyrazole-sulfonyl benzoate derivatives like this compound?

Methodological Answer: Multi-step synthesis routes are typical, starting with the 1,5-diarylpyrazole core (as seen in SR141716 analogs) . Key steps include:

- Core formation : Condensation of substituted phenylhydrazines with β-keto esters or diketones.

- Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions.

- Esterification : Reaction of the pyrazole hydroxyl group with 4-fluorobenzoyl chloride under basic conditions.

Challenges include regioselectivity in pyrazole formation and purification of intermediates. Column chromatography or recrystallization is often required .

Q. Q2. How can the crystal structure of this compound be determined, and what software tools are recommended?

Methodological Answer: X-ray diffraction (XRD) is the gold standard. Experimental workflow:

- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture).

- Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. For example, refined a related 4-chlorobenzoate analog to an R-factor of 0.048 using SHELXL .

- Validation : Check for geometric outliers using PLATON or CIF validation tools .

Advanced Research Questions

Q. Q3. How can researchers resolve crystallographic disorder in the benzenesulfonyl or fluorobenzoate moieties during refinement?

Methodological Answer: Disorder is common in flexible groups (e.g., phenyl rings). Strategies include:

- Partial occupancy modeling : Split sites into two or more positions using PART instructions in SHELXL .

- Restraints : Apply SIMU , DELU , or RIGU restraints to maintain reasonable geometry.

- Validation : Cross-validate with Hirshfeld surface analysis to ensure electron density fits the model. highlights successful disorder resolution in a chlorobenzoate analog using these methods .

Q. Q4. What analytical techniques are suitable for assessing the compound’s stability under varying pH conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products at pH 1–13 (simulated gastric/intestinal fluids). Use a C18 column and acetonitrile/water gradient .

- NMR spectroscopy : Track chemical shift changes in D2O or buffered DMSO-d6. For example, used <sup>19</sup>F NMR to study fluorophenyl group stability .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–400°C at 10°C/min under N2) .

Q. Q5. How can contradictions in bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to explain poor in vivo efficacy.

- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding in cellular environments.

- Structural analogs : Compare with derivatives (e.g., 4-chlorobenzoate in ) to identify pharmacophore requirements .

Data Contradiction Analysis

Q. Q6. How should researchers interpret conflicting logP values calculated versus experimental data?

Methodological Answer:

Q. Q7. What strategies mitigate discrepancies in hydrogen bonding patterns observed in XRD versus DFT calculations?

Methodological Answer:

- DFT optimization : Use B3LYP/6-311+G(d,p) to relax the XRD geometry and compare H-bond lengths.

- Quantum Topology (QTAIM) : Analyze bond critical points to confirm interaction strength.

- Thermal motion correction : Apply TLS (translation-libration-screw) models in refinement to account for dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.